molecular formula C6H14Cl2N2 B8186548 (1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride

(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride

Cat. No.: B8186548
M. Wt: 185.09 g/mol
InChI Key: UQRRHSHMGMLJDM-USPAICOZSA-N
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Description

(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride is a chiral, heterocyclic organic compound with the molecular formula C₆H₁₂N₂·2HCl (molecular weight: 185.09 g/mol when accounting for HCl). Its IUPAC name is (1S,2S)-cyclohex-4-ene-1,2-diamine dihydrochloride, and it is identified by CAS No. 1241684-26-3 . The compound features a cyclohexene ring with vicinal diamine groups in the (1S,2S) configuration, making it a valuable chiral building block in asymmetric synthesis and catalysis. Notably, its commercial availability has been discontinued, as indicated by supplier catalogs .

Properties

IUPAC Name

(1S,2S)-cyclohex-4-ene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H/t5-,6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRHSHMGMLJDM-USPAICOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC[C@@H]([C@H]1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride typically involves the catalytic asymmetric synthesis of 1,2-diamines. Common synthetic strategies include ring opening of aziridines, hydroamination of allylic amines, and diamination of olefins . These reactions often require specific catalysts and controlled reaction conditions to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient and cost-effective methods to ensure high yield and purity. The use of chiral catalysts and optimized reaction conditions is crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding imines or other oxidized derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The diamine can participate in substitution reactions, where one or both amine groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Organic Synthesis

(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride serves as a crucial intermediate in the synthesis of various complex molecules. Its ability to undergo oxidation and reduction reactions allows for the formation of different derivatives that are essential in organic chemistry.

  • Reactions : It can participate in oxidation reactions yielding cyclohexene derivatives and reduction reactions producing cyclohexane derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Medicinal Chemistry

The compound exhibits potential antitumor properties and has been investigated for its role in synthesizing novel antitumor agents. Studies indicate that derivatives of this compound show significant cytotoxic effects against various cancer cell lines.

  • Case Study : Research published in "Tetrahedron Letters" demonstrated that trans-4-Cyclohexene-1,2-diamine derivatives could be used to synthesize chiral N-heterocyclic carbenes, which have shown promising activity against specific cancer cells.

Coordination Chemistry

The compound acts as a ligand in coordination chemistry, binding to metal ions to form complexes that can influence reactivity and properties of the metal centers. This application is significant in developing catalysts for various chemical reactions.

The biological activity of this compound is notable due to its interaction with enzymes and biological molecules.

  • Antibacterial Properties : Studies have shown that derivatives exhibit antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa, making them suitable for applications in wound healing materials .

Synthesis of Antitumor Agents

A study explored synthesizing novel antitumor agents using derivatives of this compound. The resulting compounds demonstrated significant cytotoxicity against colorectal cancer cells, suggesting that structural variations at the diamine ligand can influence therapeutic efficacy .

Enzyme Interaction Studies

This compound has been utilized to study enzyme interactions. Its amine groups facilitate binding with various enzymes, providing insights into potential therapeutic applications .

Mechanism of Action

The mechanism by which (1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications.

Comparison with Similar Compounds

Enantiomeric Form: (1R,2R)-4-Cyclohexene-1,2-diamine Dihydrochloride

The enantiomer (1R,2R)-4-cyclohexene-1,2-diamine dihydrochloride (CAS No. 161170-72-5) shares identical physical properties (e.g., melting point, solubility) but exhibits opposite optical activity. This distinction is critical in enantioselective catalysis, where the (1R,2R) form may produce mirror-image products compared to the (1S,2S) variant. Both enantiomers are used in chiral ligand synthesis, but their applications depend on the desired stereochemical outcome .

trans-Cyclopentane-1,2-diamine Dihydrochloride

trans-Cyclopentane-1,2-diamine dihydrochloride (CAS No. 26227-54-3) has a smaller cyclopentane ring instead of cyclohexene, leading to increased ring strain and altered reactivity. Its similarity score to the target compound is 0.82, reflecting structural overlap but distinct steric and electronic profiles.

(1S,2S)-1,2-Di-1-naphthylethylenediamine Dihydrochloride

(1S,2S)-1,2-Di-1-naphthylethylenediamine dihydrochloride (CAS No. 1052707-27-3) features bulky naphthyl substituents, resulting in a higher molecular weight (385.33 g/mol) and melting point (219–224°C). Its optical activity ([α]²²/D = +258.0°) surpasses that of the cyclohexene derivative, making it a superior chiral selector in HPLC stationary phases .

(1S,2S)-N1,N2-Bis(2-hydroxy-3-methoxybenzyl)cyclohexane-1,2-diaminium Chloride

This derivative (referred to as S,S-4 in literature) incorporates methoxy and hydroxybenzyl groups, enhancing its coordination capacity in transition metal complexes. Synthesized from (1S,2S)-cyclohexane-1,2-diamine, it demonstrates a moderate yield (67% ) and is used in asymmetric catalysis, particularly in reactions requiring Lewis acid activation .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties Applications
(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride 1241684-26-3 C₆H₁₂N₂·2HCl 185.09 Chiral ligand, discontinued commercially Asymmetric catalysis, ligand synthesis
(1R,2R)-4-Cyclohexene-1,2-diamine dihydrochloride 161170-72-5 C₆H₁₂N₂·2HCl 185.09 Enantiomer with opposite optical activity Mirror-image catalytic products
trans-Cyclopentane-1,2-diamine dihydrochloride 26227-54-3 C₅H₁₂N₂·2HCl 171.07 Higher ring strain, similarity score 0.82 Small-molecule catalysis
(1S,2S)-1,2-Di-1-naphthylethylenediamine dihydrochloride 1052707-27-3 C₂₂H₂₂Cl₂N₂ 385.33 Melting point 219–224°C, [α]²²/D = +258.0° HPLC chiral stationary phases
S,S-4 (methoxy-hydroxybenzyl derivative) Not reported C₂₄H₃₂ClN₂O₄ 454.98 67% synthesis yield, Lewis acid catalyst Asymmetric aldol reactions

Key Research Findings

  • Steric Effects : Bulky substituents (e.g., naphthyl groups) increase thermal stability and optical activity but reduce solubility in polar solvents .
  • Ring Size : Cyclopentane derivatives exhibit faster reaction kinetics due to reduced steric hindrance, whereas cyclohexene-based compounds offer better stereochemical control .

Biological Activity

(1S,2S)-4-Cyclohexene-1,2-diamine dihydrochloride is a chiral diamine compound that has garnered attention in the field of medicinal chemistry, particularly in the development of platinum-based anticancer agents. This article delves into its biological activity, highlighting its mechanisms of action, cytotoxicity against cancer cell lines, and potential therapeutic applications.

  • Chemical Formula : C₆H₁₄N₂·2HCl
  • Molecular Weight : 152.10 g/mol
  • CAS Number : 20439-47-8
  • Physical State : Solid (dihydrochloride salt)

The structure of (1S,2S)-4-cyclohexene-1,2-diamine features a cyclohexene ring with two amine groups that contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that this compound serves as a key ligand in various platinum(II) complexes. These complexes exhibit significant antiproliferative activity against several human cancer cell lines:

Cell Line Compound IC50 (µM) Mechanism
HCT116[PtCl₂(cyclohexane-1R,2R-diamine)]0.5Induction of apoptosis through cell cycle arrest
HT29[PtCl₂(cyclohexane-1R,2R-diamine)]0.7Increased p21 waf1/cip1 levels leading to G1/S transition
RKO[PtCl₂(cyclohexane-1R,2R-diamine)]0.6Downregulation of MMP2 and MMP9, reducing cell migration

These complexes have shown to be more effective than traditional chemotherapeutics like cisplatin and oxaliplatin due to their ability to overcome drug resistance mechanisms in cancer cells .

Study on Platinum Complexes

A recent study synthesized various platinum(IV) complexes with (1S,2S)-4-cyclohexene-1,2-diamine as a ligand. The research demonstrated that these complexes exhibited:

  • Pro-apoptotic effects : Inducing programmed cell death in cancer cells.
  • Cell cycle alterations : Significant shifts in the G0/G1 phase observed in treated cells.
  • Histone deacetylase inhibition : Resulting in increased levels of acetylated histones H3 and H4, which are associated with active gene transcription .

Cytotoxicity Assays

In vitro cytotoxicity assays conducted on several human cancer cell lines revealed that the presence of (1S,2S)-4-cyclohexene-1,2-diamine significantly enhanced the efficacy of platinum-based compounds. For instance:

  • The combination of (1S,2S)-4-cyclohexene-1,2-diamine with oxaliplatin demonstrated enhanced cytotoxicity compared to oxaliplatin alone.
  • Flow cytometry analysis indicated that these complexes could induce apoptosis more effectively than their predecessors .

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